molecular formula C8H17ClN2 B3361429 1-Piperidineethanamine, 2-(chloromethyl)- CAS No. 919487-98-2

1-Piperidineethanamine, 2-(chloromethyl)-

Cat. No.: B3361429
CAS No.: 919487-98-2
M. Wt: 176.69 g/mol
InChI Key: VVRBESMQSUAXMN-UHFFFAOYSA-N
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Description

1-Piperidineethanamine, 2-(chloromethyl)- is a chemical compound with the molecular formula C8H17ClN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chloromethyl group attached to the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidineethanamine, 2-(chloromethyl)- can be synthesized through several methods. One common approach involves the reaction of 1-piperidineethanamine with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using formaldehyde and hydrochloric acid, which introduces the chloromethyl group onto the ethanamine chain.

Industrial Production Methods: In an industrial setting, the synthesis of 1-piperidineethanamine, 2-(chloromethyl)- may involve large-scale reactions using similar chloromethylating agents. The process typically requires precise control of temperature, pH, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineethanamine, 2-(chloromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the compound can lead to the formation of different amine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

1-Piperidineethanamine, 2-(chloromethyl)- has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: It is employed in studies investigating the interactions of amine-containing compounds with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-piperidineethanamine, 2-(chloromethyl)- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes the compound useful in the design of enzyme inhibitors or other bioactive molecules.

Comparison with Similar Compounds

    1-Piperidineethanamine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    2-(Chloromethyl)pyridine: Contains a pyridine ring instead of a piperidine ring, leading to different chemical properties and reactivity.

    N-(2-Chloroethyl)piperidine: Similar structure but with a chloroethyl group instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness: 1-Piperidineethanamine, 2-(chloromethyl)- is unique due to the presence of both the piperidine ring and the chloromethyl group, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[2-(chloromethyl)piperidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2/c9-7-8-3-1-2-5-11(8)6-4-10/h8H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRBESMQSUAXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475445
Record name 1-Piperidineethanamine, 2-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919487-98-2
Record name 1-Piperidineethanamine, 2-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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